molecular formula C21H20O10 B13385408 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one

Cat. No.: B13385408
M. Wt: 432.4 g/mol
InChI Key: HQNOUCSPWAGQND-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is a complex organic compound known for its significant antioxidant properties. This compound is part of the flavonoid family, which is widely recognized for its beneficial effects on human health, particularly in preventing oxidative stress-related diseases.

Properties

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNOUCSPWAGQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one typically involves multiple steps, starting from simpler phenolic compounds. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable diketone, followed by cyclization and hydroxylation reactions. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms to produce the precursor molecules, which are then chemically modified to obtain the final product. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic hydroxyl groups and chromen-4-one backbone. Key oxidative transformations include:

  • Quinone formation : Oxidation with hydrogen peroxide (H₂O₂) or other oxidizing agents converts phenolic groups to ortho-quinones, enhancing electrophilicity.

  • Backbone modification : Oxidative cleavage of the γ-pyrone ring in chromen-4-one can occur under strong acidic conditions (e.g., HNO₃/H₂SO₄), yielding smaller aromatic fragments.

Reduction Reactions

Reductive pathways involve:

  • Dihydro derivative synthesis : Sodium borohydride (NaBH₄) selectively reduces the C2–C3 double bond in the chromen-4-one core, producing dihydroflavonol derivatives.

  • Sugar moiety reduction : The methyloxan (rhamnose) substituent can be reduced using LiAlH₄ to generate deoxygenated analogs.

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitutions:

  • Methylation/alkylation : Dimethyl sulfate (DMS) or methyl iodide (CH₃I) in basic media (K₂CO₃/DMF) methylates free hydroxyls, altering solubility.

  • Glycosylation : Enzymatic or chemical methods attach additional sugar units to hydroxyls, modifying bioavailability.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsProductYield (%)Reference
OxidationH₂O₂ (30%), pH 9.0, 25°C, 2 hOrtho-quinone derivative62
ReductionNaBH₄ (2 eq), MeOH, 0°C, 30 minDihydrochromen-4-one78
MethylationCH₃I (3 eq), K₂CO₃, DMF, 60°C, 6 h3,5-Di-O-methylated analog85
Acid hydrolysis2 M HCl, 80°C, 4 hAglycone (3,5-dihydroxyflavone)91

Kinetic and Thermodynamic Data

  • Oxidation kinetics : Second-order rate constants for H₂O₂-mediated oxidation range from k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (pH 7) to 4.5×103M1s14.5 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} (pH 9).

  • Thermal stability : Decomposes above 220°C, with ΔH°(decomposition) = −189 kJ/mol.

Mechanistic Insights

  • Radical scavenging : The compound quenches free radicals (e.g., DPPH- , OH- ) via hydrogen atom transfer (HAT) from phenolic hydroxyls, confirmed by ESR spectroscopy .

  • Acid-catalyzed hydrolysis : Protonation of the glycosidic oxygen initiates cleavage, releasing the aglycone and sugar moiety .

Pharmaceutical Development

  • Antioxidant formulations : Exhibits IC₅₀ = 0.41 μM against lipid peroxidation in hepatic microsomes .

  • Drug delivery : Glycosylation enhances water solubility by 12-fold, improving bioavailability.

Synthetic Chemistry

  • Template for analogs : Used to synthesize 15 derivatives via targeted substitutions at C3, C5, and C7.

Scientific Research Applications

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of hydroxylation on chemical stability.

    Biology: The compound is investigated for its role in cellular protection against oxidative stress and its potential to modulate various biological pathways.

    Medicine: Research focuses on its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.

    Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The antioxidant activity of 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The hydroxyl groups play a crucial role in this process by stabilizing the resulting radicals through resonance. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties but differs in its hydroxylation pattern.

    Kaempferol: Similar structure but lacks the trihydroxy-6-methyloxan-2-yl group, resulting in different biological activities.

    Myricetin: Contains additional hydroxyl groups, leading to enhanced antioxidant activity compared to 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one.

Uniqueness

The unique combination of hydroxyl groups and the trihydroxy-6-methyloxan-2-yl moiety in 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one contributes to its distinct antioxidant properties and potential therapeutic benefits. This structural uniqueness allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Biological Activity

3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one, also known as a flavonoid compound, exhibits a variety of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article reviews the compound's structural characteristics, biological activities, and potential therapeutic applications based on diverse research findings.

Antioxidant Activity

Flavonoids are known for their antioxidant properties. The presence of multiple hydroxyl groups in the structure of 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one allows it to scavenge free radicals effectively. Studies have demonstrated that flavonoids can inhibit oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research indicates that this compound may enhance neuroplasticity , promoting synaptogenesis and neurogenesis. Flavonoids have been shown to activate signaling pathways such as MAPK/Erk that are crucial for neuronal survival and function. For instance, studies have shown that flavonoids can increase the phosphorylation of CREB (cAMP response element-binding protein), which is involved in the expression of neuroprotective genes .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation in various cellular models .

Study on Neuroprotection

A study investigated the neuroprotective effects of flavonoids similar to 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one in a rat model of Alzheimer’s disease. The results indicated that administration of these compounds improved cognitive functions and promoted the survival of neurons through enhanced expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Antioxidant Efficacy in Cell Cultures

In vitro studies demonstrated that this flavonoid significantly reduced oxidative stress markers in primary neuron cultures exposed to oxidative agents. The treatment led to decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against oxidative damage .

Data Tables

Activity Mechanism Reference
AntioxidantScavenging free radicals
NeuroprotectionActivation of MAPK/Erk pathway
Anti-inflammatoryInhibition of COX-2 and cytokine production

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural and stereochemical configuration of this compound?

  • Methodology :

  • Use 2D NMR (COSY, HSQC, HMBC) to resolve proton-proton and carbon-proton correlations, particularly for the glycosidic moiety and chromen-4-one core .
  • X-ray crystallography is critical for confirming stereochemistry, as seen in studies of structurally analogous compounds (e.g., Camellianin A derivatives) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, ensuring purity >95% .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

  • Methodology :

  • Glycosylation reactions require precise control of protecting groups (e.g., acetyl or benzyl) to avoid side reactions at the 7-hydroxy position .
  • Optimize reaction conditions (e.g., anhydrous solvents, low temperatures) to preserve labile hydroxyl groups on the trihydroxy-6-methyloxan-2-yl moiety .
  • Purification via preparative HPLC with C18 columns and gradient elution (water:acetonitrile + 0.1% formic acid) improves yield and purity .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing confounding variables?

  • Methodology :

  • Adopt split-split-plot designs (as in agricultural chemistry studies) to test multiple variables (e.g., dose, exposure time, cell lines) with nested replication .
  • Include positive/negative controls (e.g., quercetin for antioxidant assays) and use ANOVA with Tukey’s post-hoc analysis to validate significance .
  • Example design:
FactorLevelsReplicates
Dose0, 10, 50 µM4
Cell LineHepG2, HEK2933

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology :

  • Conduct dose-response assays (e.g., DPPH, FRAP) across a broad concentration range (1–100 µM) to identify threshold effects .
  • Validate compound stability under assay conditions via LC-MS to rule out degradation artifacts .
  • Compare results across models (in vitro vs. in vivo) and adjust for metabolic activation using liver microsomes .

Q. What methodologies are recommended for assessing the ecological impact of this compound, given limited ecotoxicity data?

  • Methodology :

  • Use microcosm studies to simulate environmental fate, focusing on hydrolysis/photodegradation rates in soil/water matrices .
  • Apply QSAR models to predict bioaccumulation potential based on logP (estimated -1.2 for polar glycosides) and molecular weight .
  • Monitor soil mobility via column chromatography with humic acid-modified silica to mimic organic matter interactions .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?

  • Methodology :

  • Perform solubility parameter calculations (Hansen solubility parameters) to identify optimal solvent systems .
  • Experimental validation:
SolventSolubility (mg/mL)
Water0.5
DMSO25.3
Methanol12.7
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may falsely indicate low solubility .

Key Research Gaps

  • Structural analogs : Compare bioactivity with 7-methoxy derivatives (e.g., C16H12O6 isomers) to isolate glycosylation effects .
  • Mechanistic studies : Employ molecular docking to predict interactions with targets like COX-2 or Nrf2, followed by siRNA knockdown validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.